molecular formula C21H32N2O5 B13035658 Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B13035658
M. Wt: 392.5 g/mol
InChI Key: MMXMZVHUWNHARW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, ethoxy groups, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the ethoxy groups, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate
  • Tert-butyl ®-4-(3-propoxy-4-(propoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Uniqueness

Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is unique due to its specific ethoxy groups and the tert-butyl ester, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl (2R)-4-(3-ethoxy-4-ethoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C21H32N2O5/c1-7-26-18-13-16(9-10-17(18)19(24)27-8-2)22-11-12-23(15(3)14-22)20(25)28-21(4,5)6/h9-10,13,15H,7-8,11-12,14H2,1-6H3/t15-/m1/s1

InChI Key

MMXMZVHUWNHARW-OAHLLOKOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)N2CCN([C@@H](C2)C)C(=O)OC(C)(C)C)C(=O)OCC

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.